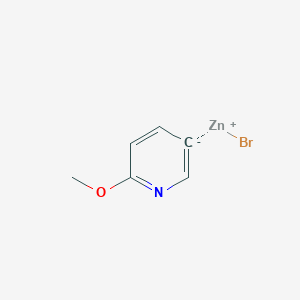
Z-D-Arg(Z)2-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Z-D-Arg(Z)2-OH is a cyclic guanidino derivative of arginine . It has the CAS Number: 1947-42-8 and a molecular weight of 576.61 . It is used as an alkylation agent in peptide synthesis .
Synthesis Analysis
Z-D-Arg(Z)2-OH is synthesized by solid-phase synthesis . The sequence of this compound is Arg(Z)2-OH .Molecular Structure Analysis
The molecular structure of Z-D-Arg(Z)2-OH is represented by the linear formula: C6H5CH2OCONHC(=NH)N(COOCH2C6H5)CH2CH2CH2CH(NHCOOCH2C6H5)COOH .Physical And Chemical Properties Analysis
Z-D-Arg(Z)2-OH has a molecular weight of 576.61 . It is stored at temperatures between 28 C .Aplicaciones Científicas De Investigación
Peptide Synthesis
Z-D-Arg(Z)2-OH is used as an alkylation agent in peptide synthesis . This process involves the formation of amide bonds between amino acids, which are the building blocks of peptides and proteins. The use of Z-D-Arg(Z)2-OH in this context can help improve the efficiency and specificity of peptide synthesis.
Synthesis of Amino Acid Derivatives
This compound is also used as a lactam for the synthesis of amino acid derivatives . Amino acid derivatives have a wide range of applications in biochemistry and medicine, including the development of new drugs and therapies.
Preparation of Hydroxycrotonic Acid
Z-D-Arg(Z)2-OH can be used for the preparation of hydroxycrotonic acid . Hydroxycrotonic acid is a useful reagent in organic synthesis, and it can be used to produce a variety of chemical compounds.
Drug Discovery
Z-D-Arg(Z)2-OH is a versatile reagent that has been used in drug discovery. It can be used to synthesize new compounds with potential therapeutic effects, contributing to the development of new drugs.
Medicinal Chemistry
In the field of medicinal chemistry, Z-D-Arg(Z)2-OH can be used to modify the structure of existing drugs or to create new drug candidates. This can help improve the efficacy, safety, and pharmacokinetics of these drugs.
Biochemistry Research
Z-D-Arg(Z)2-OH is used in various biochemical research applications. For example, it can be used to study the structure and function of proteins, to investigate enzymatic reactions, or to explore the biochemical pathways in cells.
Proteomics Research
Z-D-Arg(Z)2-OH is a biochemical used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound can be used in various proteomics techniques, such as protein identification and characterization, protein-protein interactions, and post-translational modification analysis.
Solid-Phase Synthesis
Z-D-Arg(Z)2-OH is synthesized by solid-phase synthesis . This method is widely used in the synthesis of peptides and small proteins. It allows for the stepwise construction of a desired peptide chain, offering high yields and purity.
Safety and Hazards
Propiedades
IUPAC Name |
(2R)-2-(phenylmethoxycarbonylamino)-5-[phenylmethoxycarbonyl-[(E)-N'-phenylmethoxycarbonylcarbamimidoyl]amino]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N4O8/c31-27(33-29(38)41-20-23-13-6-2-7-14-23)34(30(39)42-21-24-15-8-3-9-16-24)18-10-17-25(26(35)36)32-28(37)40-19-22-11-4-1-5-12-22/h1-9,11-16,25H,10,17-21H2,(H,32,37)(H,35,36)(H2,31,33,38)/t25-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSGAXJCIEJGVFV-RUZDIDTESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCCN(C(=NC(=O)OCC2=CC=CC=C2)N)C(=O)OCC3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@H](CCCN(/C(=N/C(=O)OCC2=CC=CC=C2)/N)C(=O)OCC3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32N4O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(phenylmethoxycarbonylamino)-5-[phenylmethoxycarbonyl-[(E)-N'-phenylmethoxycarbonylcarbamimidoyl]amino]pentanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![Ethyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]propanoate](/img/structure/B6303227.png)